

In Vitro Characterization of IGF-1R Modulator 1: A Technical Guide

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Compound of Interest

Compound Name: IGF-1R modulator 1

Cat. No.: B15612558

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This technical guide provides a comprehensive overview of the in vitro characterization of **IGF-1R Modulator 1**, a novel triazine derivative with potential therapeutic applications in diseases characterized by impaired neurotrophin and trophic factor signaling, such as Alzheimer's disease. This document details the modulator's activity, the experimental protocols for its characterization, and its effects on crucial cellular signaling pathways.

Quantitative Data Summary

IGF-1R Modulator 1, also designated as "Example 5" in patent WO2019162702, has been evaluated for its activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) and other related tyrosine kinases. The half-maximal effective concentrations (EC50) from in vitro kinase assays are summarized below, indicating that the modulator acts as an agonist or positive modulator of these receptors.

Target Kinase	EC50 (μM)
IGF-1R	0.25
FGFR1	0.29
TrkA	0.34
TrkB	0.39

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize **IGF-1R Modulator 1**.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the direct interaction and potency of **IGF-1R Modulator 1** with the target kinases.

Materials:

- IGF-1R, FGFR1, TrkA, or TrkB kinase enzyme (recombinant)
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (**IGF-1R Modulator 1**) serially diluted in DMSO
- 384-well microplates

Procedure:

- Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer.
- Add 5 µL of this kinase/antibody solution to each well of a 384-well plate.
- Add 50 nL of the serially diluted **IGF-1R Modulator 1** or DMSO (vehicle control) to the appropriate wells.
- Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
- Add 5 µL of the tracer solution to all wells.

- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
- Calculate the ratio of the emission signals (665 nm / 615 nm).
- Data are expressed as the percentage of inhibition of tracer binding. EC50 values are determined by fitting the data to a four-parameter logistic model.

Cell-Based Receptor Phosphorylation Assay (SureFire® p-IGF-1R β (Tyr1135/1136) Assay)

This assay measures the ability of **IGF-1R Modulator 1** to induce the phosphorylation of IGF-1R in a cellular context, confirming its agonist activity.

Materials:

- HEK293 cells (or other suitable cell line expressing IGF-1R)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- Test compound (**IGF-1R Modulator 1**) serially diluted in assay buffer
- Lysis buffer
- SureFire® p-IGF-1R β (Tyr1135/1136) assay kit reagents
- 96-well cell culture plates

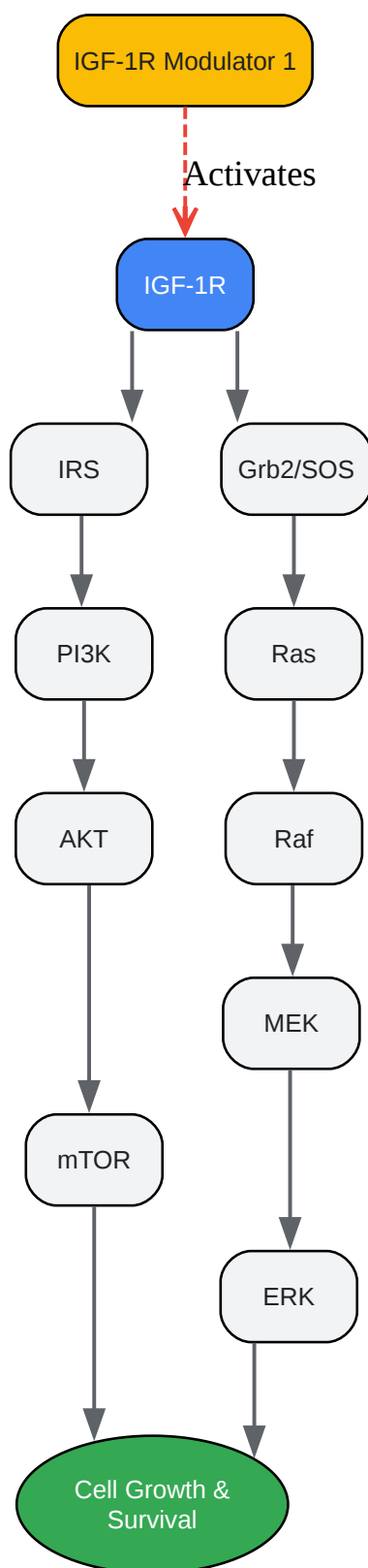
Procedure:

- Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.
- Serum-starve the cells for 18 hours by replacing the growth medium with serum-free medium.

- Treat the cells with various concentrations of **IGF-1R Modulator 1** or vehicle control for 15 minutes at 37°C.
- Aspirate the medium and lyse the cells by adding 1X Lysis Buffer.
- Incubate for 10 minutes at room temperature with gentle shaking.
- Transfer the cell lysates to a new plate.
- Follow the SureFire® assay kit protocol to measure the levels of phosphorylated IGF-1R. This typically involves adding acceptor and donor bead reagents and incubating.
- Read the plate on a suitable AlphaScreen®-compatible reader.
- The signal is proportional to the amount of phosphorylated IGF-1R. EC50 values are calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **IGF-1R Modulator 1** and the general workflows of the characterization assays.



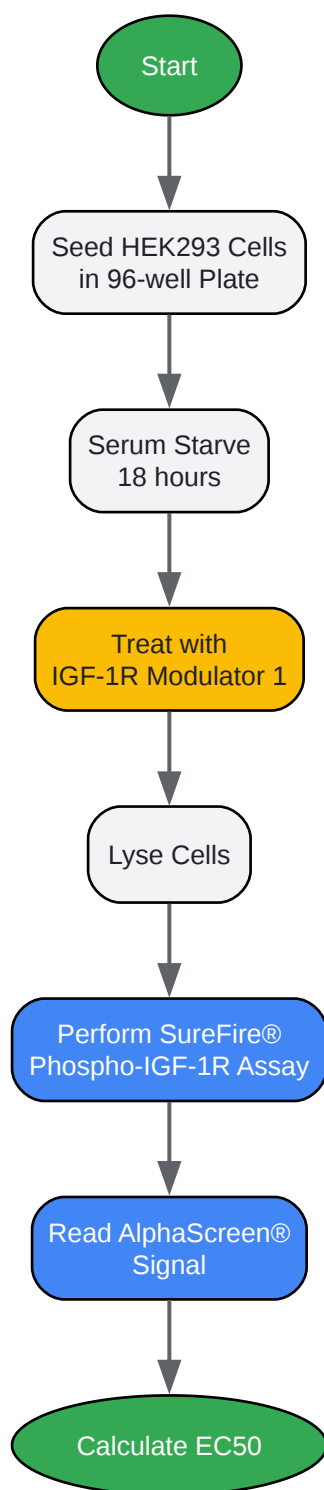
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Caption: Activation of IGF-1R by Modulator 1 initiates PI3K/AKT and MAPK/ERK pathways.



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Caption: Workflow for the in vitro kinase binding assay.



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